![molecular formula C22H27N3O3 B5555694 (1S*,5R*)-3-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5555694.png)
(1S*,5R*)-3-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one
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Overview
Description
This compound belongs to a class of chemicals known for their potential in treating cognitive deficits associated with neurological conditions. It displays properties of interest in pharmaceutical development, particularly in the context of cognitive disorders in conditions like schizophrenia and Alzheimer's disease (O’Donnell et al., 2010).
Synthesis Analysis
The synthesis of similar bicyclic compounds typically involves condensation reactions and subsequent modifications to achieve the desired structural and stereochemical properties. For instance, a related compound, CP-810,123, was synthesized as a potent and selective alpha 7 nicotinic acetylcholine receptor agonist (O’Donnell et al., 2010).
Molecular Structure Analysis
Compounds in this class often exhibit a bicyclic skeleton with significant structural diversity. The molecular structure is crucial for their interaction with biological targets, such as nicotinic acetylcholine receptors. The structural properties, including the arrangement of functional groups and stereochemistry, play a critical role in their pharmacological activity (Weber et al., 2001).
Chemical Reactions and Properties
These compounds can participate in various chemical reactions, contributing to their versatility in drug design. For example, they might undergo reactions like iodolactonization or tautomerism, influencing their biological activity and pharmacokinetic properties (Smith et al., 1994).
Physical Properties Analysis
Physical properties like solubility, melting point, and crystal structure are essential for drug development. These properties impact the compound's stability, formulation, and delivery. X-ray crystallography, NMR spectroscopy, and other techniques are commonly used for such analyses (Wu et al., 2015).
properties
IUPAC Name |
(1S,5R)-3-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-3-11-25-18-10-9-17(22(25)27)13-24(14-18)20(26)12-19-15(2)28-21(23-19)16-7-5-4-6-8-16/h4-8,17-18H,3,9-14H2,1-2H3/t17-,18+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZYAGIZYFNYOC-ZWKOTPCHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2CCC(C1=O)CN(C2)C(=O)CC3=C(OC(=N3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1[C@@H]2CC[C@H](C1=O)CN(C2)C(=O)CC3=C(OC(=N3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,5R)-3-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one |
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